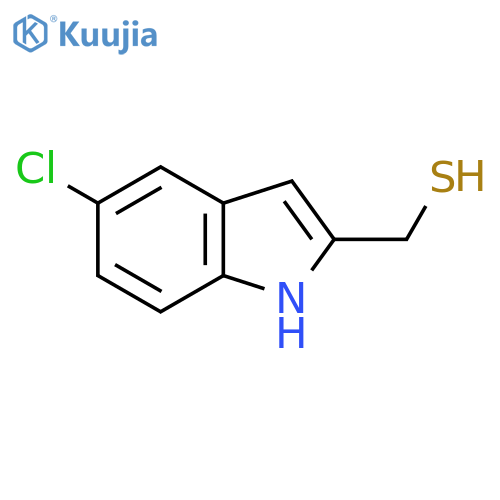

Cas no 1891112-64-3 ((5-chloro-1H-indol-2-yl)methanethiol)

1891112-64-3 structure

商品名:(5-chloro-1H-indol-2-yl)methanethiol

(5-chloro-1H-indol-2-yl)methanethiol 化学的及び物理的性質

名前と識別子

-

- (5-chloro-1H-indol-2-yl)methanethiol

- 1891112-64-3

- EN300-1992553

-

- インチ: 1S/C9H8ClNS/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2

- InChIKey: LTATUXDKCJKSNL-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)C=C(CS)N2

計算された属性

- せいみつぶんしりょう: 197.0065981g/mol

- どういたいしつりょう: 197.0065981g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 16.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

(5-chloro-1H-indol-2-yl)methanethiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1992553-0.5g |

(5-chloro-1H-indol-2-yl)methanethiol |

1891112-64-3 | 0.5g |

$1124.0 | 2023-09-16 | ||

| Enamine | EN300-1992553-0.1g |

(5-chloro-1H-indol-2-yl)methanethiol |

1891112-64-3 | 0.1g |

$1031.0 | 2023-09-16 | ||

| Enamine | EN300-1992553-5.0g |

(5-chloro-1H-indol-2-yl)methanethiol |

1891112-64-3 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1992553-0.05g |

(5-chloro-1H-indol-2-yl)methanethiol |

1891112-64-3 | 0.05g |

$983.0 | 2023-09-16 | ||

| Enamine | EN300-1992553-1.0g |

(5-chloro-1H-indol-2-yl)methanethiol |

1891112-64-3 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1992553-10g |

(5-chloro-1H-indol-2-yl)methanethiol |

1891112-64-3 | 10g |

$5037.0 | 2023-09-16 | ||

| Enamine | EN300-1992553-5g |

(5-chloro-1H-indol-2-yl)methanethiol |

1891112-64-3 | 5g |

$3396.0 | 2023-09-16 | ||

| Enamine | EN300-1992553-2.5g |

(5-chloro-1H-indol-2-yl)methanethiol |

1891112-64-3 | 2.5g |

$2295.0 | 2023-09-16 | ||

| Enamine | EN300-1992553-0.25g |

(5-chloro-1H-indol-2-yl)methanethiol |

1891112-64-3 | 0.25g |

$1078.0 | 2023-09-16 | ||

| Enamine | EN300-1992553-1g |

(5-chloro-1H-indol-2-yl)methanethiol |

1891112-64-3 | 1g |

$1172.0 | 2023-09-16 |

(5-chloro-1H-indol-2-yl)methanethiol 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

1891112-64-3 ((5-chloro-1H-indol-2-yl)methanethiol) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量